

# Technical Guide: Physical Characteristics of Pure Methyl cis-2-hexenoate

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## Compound of Interest

Compound Name: Methyl cis-2-hexenoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of pure **Methyl cis-2-hexenoate**. It is intended to be a valuable resource for researchers and professionals involved in drug development and chemical synthesis. This document outlines the available data, details the experimental methodologies for characterization, and presents a logical workflow for these procedures.

## Core Physical Properties

**Methyl cis-2-hexenoate**, also known as Methyl (Z)-2-hexenoate, is an organic compound with the molecular formula  $C_7H_{12}O_2$ .<sup>[1]</sup> Its physical properties are crucial for its handling, application, and integration into various chemical processes.

## Quantitative Data Summary

The following table summarizes the key physical properties of **Methyl cis-2-hexenoate**. It is important to note that while a specific boiling point for the cis-isomer is available, other properties like density and refractive index are often reported for the mixture of cis and trans isomers.

Physical Property	Value	Notes
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>2</sub>	
Molecular Weight	128.17 g/mol	[1]
Boiling Point	132-135 °C	At 760 Torr
Melting Point	Not available	Data for the pure cis-isomer is not readily available. A value of 32 °C has been reported for "Methyl 2-hexenoate" without specifying the isomer.[2]
Density	0.911–0.916 g/cm <sup>3</sup> at 25 °C	This range is reported for the sum of isomers.[3]
Refractive Index	1.432–1.438 at 20 °C	This range is reported for the sum of isomers.[3]

## Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of **Methyl cis-2-hexenoate**. While specific spectra for the pure cis-isomer are not widely published, the expected spectral features can be predicted based on its chemical structure.

- <sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to show characteristic signals for the vinyl protons, the methyl ester protons, and the protons of the propyl group. The coupling constant between the vinyl protons would be indicative of the cis stereochemistry.
- <sup>13</sup>C NMR Spectroscopy:** The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the two olefinic carbons, the methoxy carbon, and the three carbons of the propyl chain.
- Infrared (IR) Spectroscopy:** The IR spectrum is expected to exhibit a strong absorption band around 1720 cm<sup>-1</sup> corresponding to the C=O stretching of the ester group. A band in the region of 1640 cm<sup>-1</sup> would indicate the C=C double bond stretching. C-H stretching and bending vibrations for both sp<sup>2</sup> and sp<sup>3</sup> hybridized carbons will also be present.

## Experimental Protocols

The determination of the physical and spectral characteristics of **Methyl cis-2-hexenoate** involves a series of standard laboratory procedures.

### Determination of Boiling Point

The boiling point of a liquid can be determined using a micro-boiling point apparatus or by distillation. A small amount of the sample is heated in a Thiele tube or a similar apparatus. The temperature at which a steady stream of bubbles emerges from an inverted capillary tube and then ceases upon cooling, with the liquid just beginning to enter the capillary, is recorded as the boiling point.

### Determination of Density

The density of a liquid can be measured using a pycnometer or a hydrometer. A pycnometer is a flask with a specific, known volume. It is weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

### Determination of Refractive Index

An Abbe refractometer is commonly used to measure the refractive index of liquids. A few drops of the sample are placed on the prism surface. Light is passed through the sample, and the refractometer is adjusted until the dividing line between the light and dark fields is centered on the crosshairs. The refractive index is then read directly from the calibrated scale.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

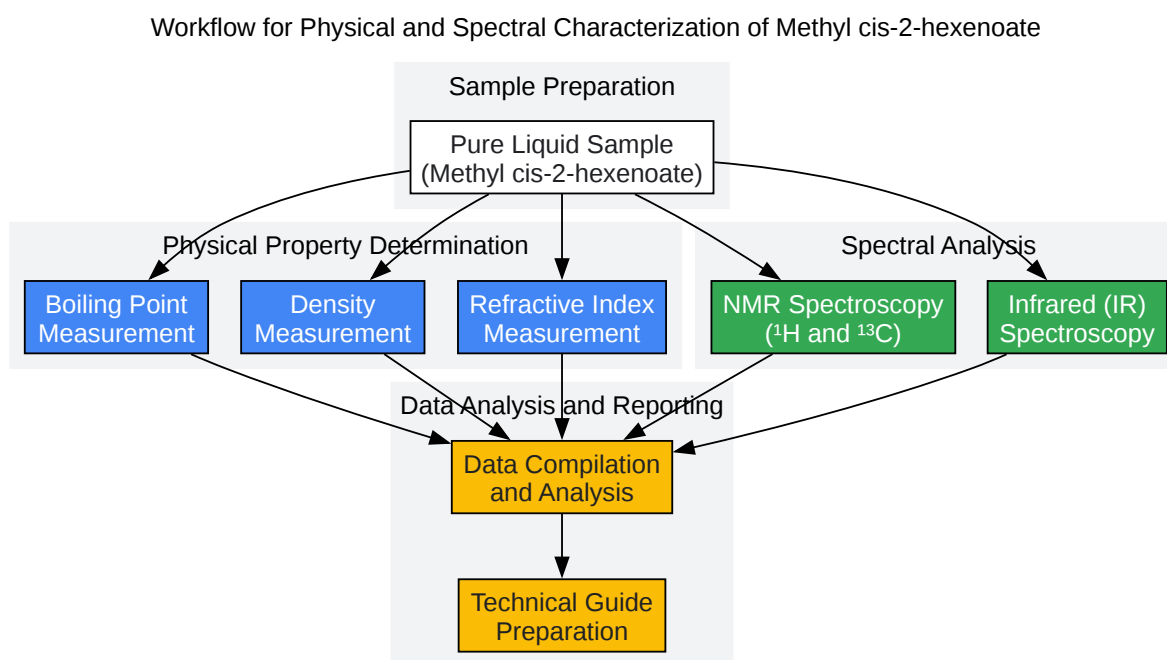
To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra, a small amount of the sample is dissolved in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), and placed in an NMR tube. The tube is then inserted into the NMR spectrometer. For  $^1\text{H}$  NMR, the chemical shifts, splitting patterns, and integration of the signals provide information about the proton environment. For  $^{13}\text{C}$  NMR, the chemical shifts of the signals reveal the different carbon environments in the molecule.

### Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in the spectrometer, and the infrared spectrum is recorded. The positions of the absorption bands in the spectrum correspond to the vibrational frequencies of the functional groups present in the molecule.

## Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive physical and spectral characterization of a liquid sample like **Methyl cis-2-hexenoate**.



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Characterization Workflow

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## References

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